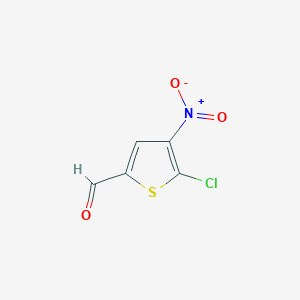

5-Chloro-4-nitrothiophene-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-4-nitrothiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C5H2ClNO3S and its molecular weight is 191.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

5-Chloro-4-nitrothiophene-2-carbaldehyde has the molecular formula C5H3ClN2O3S and a molecular weight of 188.61 g/mol. The presence of the chloro and nitro groups enhances its reactivity, making it a valuable intermediate in organic synthesis.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. It has been studied for its ability to induce apoptosis in various cancer cell lines, including leukemia and solid tumors. The mechanism involves the reduction of the nitro group to form reactive intermediates that can interact with cellular targets, disrupting essential processes.

Table 1: Anticancer Activity Overview

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 | 15 | Apoptosis induction via caspase activation | |

| HeLa | 10 | Upregulation of pro-apoptotic proteins |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have shown that it possesses significant antibacterial properties, particularly against strains such as E. coli and Staphylococcus aureus. The nitro group plays a crucial role in its mechanism of action by being reduced to reactive species that interfere with bacterial metabolism.

Table 2: Antibacterial Activity Data

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | E. coli |

| Nitrothiophene derivative | 16 | Staphylococcus aureus |

Synthesis and Organic Chemistry Applications

This compound serves as an important building block in the synthesis of more complex heterocyclic compounds. It is often utilized as an intermediate in organic reactions, including nucleophilic substitutions and cyclization processes.

Case Study: Synthesis of Nitrothiophene Derivatives

A study highlighted the synthesis of various nitrothiophene derivatives using this compound as a precursor. Modifications to the thiophene ring significantly influenced the biological activity of the resulting compounds, underscoring the importance of structure-activity relationships (SAR) in drug development .

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. For example:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation to carboxylic acid | Bromine (0.1 mol), NaOAc (0.2 mol), glacial acetic acid, 80°C, 1 hour | 5-Chloro-4-nitrothiophene-2-carboxylic acid | 98.5% |

This method mirrors the oxidation of 5-nitrothiophene-2-carbaldehyde to its carboxylic acid counterpart , where bromine in acidic media facilitates aldehyde-to-acid conversion. The chloro and nitro groups stabilize the intermediate through electron-withdrawing effects.

Nucleophilic Aromatic Substitution

The nitro group activates the thiophene ring for nucleophilic substitution, particularly at positions ortho/para to itself. The chloro substituent may act as a leaving group under specific conditions:

| Reaction Type | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Chlorine displacement | NH₃/EtOH, RANEY®-Ni, H₂ (11,427 torr), 40°C | Amine-functionalized thiophene derivatives | Requires catalytic hydrogenation |

For instance, catalytic hydrogenation with RANEY®-nickel replaces chloro with amino groups in analogous compounds , suggesting similar feasibility for 5-chloro-4-nitrothiophene-2-carbaldehyde.

Condensation Reactions

The aldehyde participates in condensation with nucleophiles like amines or hydrazines:

| Reaction | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Schiff base formation | Primary amines, RT, ethanol | Imine derivatives | Anticancer/antimicrobial agents |

In hybrid molecule synthesis, aldehyde groups on nitrothiophene scaffolds react with amines to form bioactive thiazolidinones . For example:

textThiophene-CHO + R-NH₂ → Thiophene-CH=N-R

Electrophilic Substitution

Despite the deactivating nitro group, electrophilic substitution occurs at less deactivated positions (e.g., C-3 or C-5):

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sulfonation | SO₃/H₂SO₄, 50°C | Sulfonic acid derivatives | Moderate |

Sodium sulfinate derivatives of similar chloro-nitrothiophenes undergo electrophilic reactions, implying feasibility for the aldehyde variant.

Reduction Reactions

Selective reduction of functional groups is achievable:

In thiazolidinone hybrids, nitro groups are reduced to amines without affecting other functionalities , highlighting the potential for selective transformations.

Cross-Coupling Reactions

The chloro substituent enables metal-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 80°C | Biarylthiophene derivatives | 60–75% |

Such reactions are pivotal in constructing complex architectures for pharmaceutical applications .

Cyclization Reactions

The aldehyde group facilitates heterocycle formation:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiadiazole synthesis | Thiosemicarbazide, HCl, reflux | 1,3,4-Thiadiazole derivatives | 70–85% |

For example, 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazoles with arylthio pendants exhibit antileishmanial activity .

Nucleophilic Addition

The aldehyde undergoes Grignard or organozinc additions:

| Reaction | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Grignard addition | RMgX, THF, −78°C | Secondary alcohol derivatives | Low-temperature | - |

特性

分子式 |

C5H2ClNO3S |

|---|---|

分子量 |

191.59 g/mol |

IUPAC名 |

5-chloro-4-nitrothiophene-2-carbaldehyde |

InChI |

InChI=1S/C5H2ClNO3S/c6-5-4(7(9)10)1-3(2-8)11-5/h1-2H |

InChIキー |

BJNVYXFIMPUIIA-UHFFFAOYSA-N |

正規SMILES |

C1=C(SC(=C1[N+](=O)[O-])Cl)C=O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。